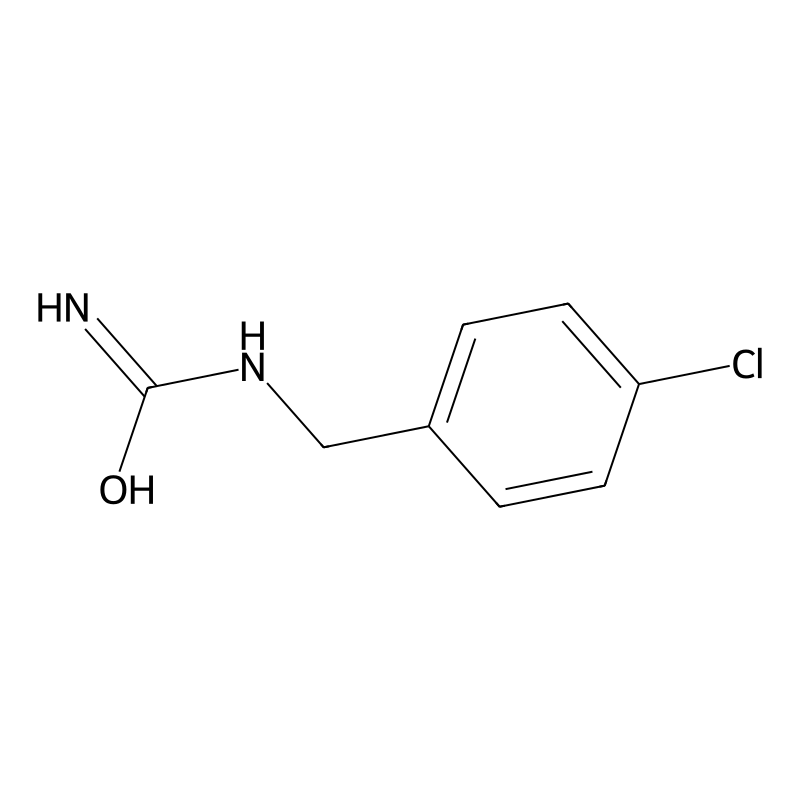N-(4-chlorobenzyl)urea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis of N-monosubstituted Ureas
Scientific Field: Organic Chemistry
Summary of Application: N-(4-chlorobenzyl)urea is used in the synthesis of N-monosubstituted urea products.
Nitrogen Use Efficiency in Wheat and Maize
Scientific Field: Agricultural Science
Summary of Application: N-(4-chlorobenzyl)urea is used in the production of controlled-release urea (CRU), which is mixed with conventional urea to improve nitrogen use efficiency (NUE) in wheat and maize.
Methods of Application: The CRU treatments were one-time applied, while for the urea treatments, fertilizer N was applied in a split application.
Urea Electrolysis Hydrogen Production
Scientific Field: Electrochemistry
Summary of Application: N-(4-chlorobenzyl)urea is used in the field of urea electrooxidation, specifically in urea electrolysis hydrogen production.
Synthesis of N-substituted Ureas in Water
Summary of Application: N-(4-chlorobenzyl)urea is used in a practically simple, catalyst-free, and scalable synthesis of N-substituted ureas in water.
Methods of Application: The synthesis involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent.
Production of Herbicides
Scientific Field: Agrochemical Industry
Summary of Application: N-substituted urea of 3,4-dichloro aniline, which includes N-(4-chlorobenzyl)urea, is a key structural motif for linuron and diuron.
Proteomics Research
Scientific Field: Biochemistry
Summary of Application: N-(4-chlorobenzyl)urea is used in proteomics research.
N-(4-chlorobenzyl)urea is an organic compound with the molecular formula CHClNO. It belongs to the class of urea derivatives and is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the urea functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and agricultural science.
- There is currently no scientific literature available that explores the mechanism of action of N-(4-chlorobenzyl)urea.
- As with any unknown compound, it is advisable to exercise caution when handling N-(4-chlorobenzyl)urea.
- However, no specific safety information regarding flammability, reactivity, or toxicity is found in openly accessible resources.
- Formation from 4-chlorobenzylamine and Urea: The compound can be synthesized through the reaction of 4-chlorobenzylamine with urea, resulting in the formation of N-(4-chlorobenzyl)urea and water as a byproduct .
- Reactivity with Electrophiles: Due to the presence of the amine group, N-(4-chlorobenzyl)urea can act as a nucleophile in electrophilic substitution reactions, potentially leading to further functionalization of the aromatic ring.
- Hydrolysis: Under certain conditions, N-(4-chlorobenzyl)urea may undergo hydrolysis to yield 4-chlorobenzylamine and carbon dioxide.
The synthesis of N-(4-chlorobenzyl)urea can be accomplished through several methods:
- Direct Reaction: The most common method involves reacting 4-chlorobenzylamine with urea. This reaction typically requires heating and may be facilitated by catalysts to improve yield .
- Acylation Method: An alternative synthesis route involves acylating 4-chlorobenzoyl chloride with urea, which also yields N-(4-chlorobenzyl)urea as a product .
- Photo
N-(4-chlorobenzyl)urea has several potential applications:
- Agriculture: It may be used as a herbicide or growth regulator due to its ability to inhibit specific plant enzymes.
- Medicinal Chemistry: As a urea derivative, it could serve as a lead compound for developing new pharmaceuticals targeting various biological pathways.
- Chemical Research: Its unique structure allows it to be used in studies aimed at understanding the reactivity and properties of urea derivatives.
Research on interaction studies involving N-(4-chlorobenzyl)urea has primarily focused on its biochemical interactions. For instance, investigations into its enzyme inhibition capabilities have highlighted its potential role in modulating metabolic pathways in plants. Further studies are necessary to elucidate its interactions with biological targets at the molecular level.
N-(4-chlorobenzyl)urea shares structural similarities with several other compounds within the urea derivative class. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chlorophenylurea | CHClNO | Lacks the benzyl group; used in herbicides |
| N'-(1-Naphthyl)urea | CHNO | Contains a naphthyl group; studied for antitumor activity |
| N,N-Dimethylurea | CHNO | Simple structure; used as a solvent and reagent |
Uniqueness
N-(4-chlorobenzyl)urea is unique due to its specific substitution pattern on the benzene ring, which may confer distinct biological activities compared to other urea derivatives. Its chlorinated aromatic structure enhances lipophilicity, potentially improving its efficacy as an agrochemical or pharmaceutical agent.








